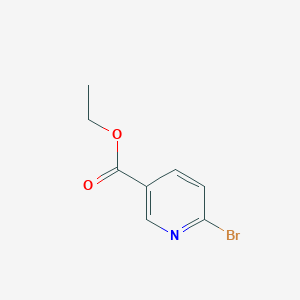

Ethyl 6-bromonicotinate

Overview

Description

Preparation Methods

The preparation of ethyl 6-bromonicotinate can be achieved through several synthetic routes:

Bromination of Ethyl Nicotinate: One common method involves adding bromine to a reaction mixture containing ethyl nicotinate.

Alkaline Bromination: Another method involves the bromination of ethyl nicotinate under alkaline conditions.

Industrial production methods typically follow these synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 6-bromonicotinate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and forming different products.

Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form 6-bromonicotinic acid and ethanol.

Common reagents used in these reactions include bromine, nucleophiles like amines or thiols, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 6-bromonicotinate has several scientific research applications:

Pharmaceuticals: It serves as an important intermediate in the synthesis of various drugs and bioactive molecules.

Biological Studies: It is used in studies involving nicotinic acid analogs and their effects on biological systems.

Industrial Applications: The compound is also used in the production of specialty chemicals and materials.

Mechanism of Action

Ethyl 6-bromonicotinate acts as a nicotinic acid analog and has potential hypolipidemic effects. It affects free fatty acid mobilization in vivo, which can influence lipid metabolism . The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to interact with nicotinic acid receptors and related metabolic pathways.

Comparison with Similar Compounds

Ethyl 6-bromonicotinate can be compared with other similar compounds, such as:

Mthis compound: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 2-bromonicotinate: Another related compound with the bromine atom positioned differently on the nicotinic acid ring.

The uniqueness of this compound lies in its specific bromination pattern and its applications in various fields, making it a valuable compound for research and industrial purposes.

Biological Activity

Ethyl 6-bromonicotinate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHBrNO

- Molar Mass : 230.06 g/mol

- Density : 1.501 g/cm³

- Boiling Point : 292°C

- Flash Point : 131°C

- CAS Number : 132334-98-6

This compound features a bromine atom attached to the pyridine ring, which is crucial for its biological activity. The presence of the ethyl ester group enhances its lipophilicity, facilitating better interaction with biological membranes.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against a range of bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

- Anticancer Properties : Research indicates that this compound can inhibit the proliferation of cancer cells. It appears to induce apoptosis in certain cancer cell lines by activating caspase pathways.

- Vasodilatory Effects : Compounds similar to this compound have demonstrated vasodilatory effects, suggesting potential applications in treating cardiovascular diseases by enhancing blood flow.

Synthesis Methods

This compound can be synthesized through various methods, with bromination followed by esterification being the most common approach. Below is a summary of the synthesis process:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Bromination of Ethyl Nicotinate | N-bromosuccinimide (NBS), Acetonitrile | 80% |

| 2 | Esterification | Ethanol, Acid Catalyst | 85% |

This synthesis method allows for high yields and purity, making it suitable for industrial applications.

The biological effects of this compound are attributed to its ability to interact with various biological macromolecules. The bromine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound may interfere with cellular signaling pathways, leading to various physiological effects.

Case Studies and Research Findings

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating potent antimicrobial activity .

- Cancer Research : A recent investigation assessed the anticancer properties of this compound on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent inhibition of cell viability, with IC50 values around 25 µM after 48 hours of treatment. The study attributed this effect to the induction of apoptosis via mitochondrial pathways .

- Cardiovascular Effects : In an experimental model evaluating vasodilatory responses, this compound was shown to significantly reduce blood pressure in hypertensive rats. The compound's ability to relax vascular smooth muscle was confirmed through in vitro assays measuring nitric oxide release .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 6-bromonicotinate, and how can researchers validate their procedures?

- Methodological Answer : Begin with literature surveys to identify peer-reviewed protocols (e.g., nucleophilic substitution or cross-coupling reactions). Validate procedures by replicating reported conditions (solvent, catalyst, temperature) and confirming yields via HPLC or GC-MS. Include control experiments to rule out side reactions. Report purity (≥95% by NMR) and characterize intermediates (e.g., IR for functional groups, H/C NMR for structural confirmation) .

Q. How should researchers characterize this compound to ensure structural accuracy?

- Methodological Answer : Use a combination of spectral techniques:

- NMR : Confirm bromine position via H NMR coupling patterns and C NMR chemical shifts.

- Mass Spectrometry : Verify molecular ion peaks (e.g., ESI-MS for [M+H]).

- Elemental Analysis : Match calculated vs. observed C, H, N, Br percentages.

Cross-validate results with computational tools (e.g., DFT for NMR prediction) and reference spectral databases .

Q. What reaction mechanisms are typically associated with this compound in heterocyclic chemistry?

- Methodological Answer : Investigate mechanisms via kinetic studies (e.g., rate determination under varying temperatures) and isotopic labeling (e.g., O in ester groups). Use computational modeling (Gaussian or ORCA) to map transition states. Compare experimental outcomes (e.g., regioselectivity in Suzuki couplings) with theoretical pathways .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound in cross-coupling reactions?

- Methodological Answer : Design a factorial experiment to test variables:

Q. How to resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Perform multi-technique analysis:

- X-ray Crystallography : Resolve ambiguous NMR signals by determining crystal structures.

- 2D NMR (COSY, HSQC) : Assign overlapping proton environments.

- Independent Synthesis : Re-synthesize derivatives using alternative routes to confirm consistency.

Statistically compare data (e.g., χ² tests for crystallographic vs. computational bond lengths) .

Q. What strategies mitigate degradation of this compound under acidic/basic conditions?

- Methodological Answer : Conduct stability studies:

- pH Stability : Incubate compound in buffers (pH 1–13) and monitor degradation via HPLC at 24/48/72 hours.

- Thermal Analysis : Use TGA/DSC to identify decomposition thresholds.

- Protecting Groups : Introduce tert-butyl esters or silyl ethers to shield reactive sites. Report degradation products via LC-MS .

Q. How to integrate computational chemistry with experimental data for this compound-based drug design?

- Methodological Answer : Combine docking studies (AutoDock, Schrödinger) with SAR analysis:

- Docking : Screen against target proteins (e.g., kinases) and rank binding affinities.

- MD Simulations : Assess ligand-protein stability over 100 ns trajectories.

Validate predictions with in vitro assays (e.g., IC measurements). Use QSAR models to prioritize synthetic targets .

Q. Methodological Guidelines

- Data Reporting : Adhere to IUPAC standards for significant figures and SI units. Disclose instrument precision (e.g., ±0.1°C for temperature) .

- Conflict Resolution : Cross-check data against peer-reviewed studies and pre-register hypotheses to reduce bias .

- Ethics : Document synthetic hazards (e.g., bromine toxicity) and disposal protocols per institutional guidelines .

Properties

IUPAC Name |

ethyl 6-bromopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-2-12-8(11)6-3-4-7(9)10-5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOOSJSHTQNLKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10563974 | |

| Record name | Ethyl 6-bromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132334-98-6 | |

| Record name | Ethyl 6-bromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.